N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N9O and its molecular weight is 353.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide is a complex organic compound belonging to the class of triazolo-pyridazine derivatives. This compound exhibits significant potential for various biological activities, particularly in the context of cancer research and other therapeutic applications. The unique structural features of this compound contribute to its pharmacological properties.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
Feature | Details |
---|---|
Molecular Formula | C17H19N7O |
Molecular Weight | 354.385 g/mol |
Melting Point | 188–189 °C |
Structural Motifs | Triazole ring, pyridazine moiety |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For example, a series of compounds including those with similar scaffolds demonstrated significant inhibitory activity against c-Met kinase and various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising compound in these studies exhibited IC50 values of 1.06 ± 0.16 µM for A549 cells and 2.73 ± 0.33 µM for HeLa cells .
The mechanism of action appears to involve the binding of these compounds to the ATP-binding site of the c-Met kinase, inhibiting its activity and thereby reducing cell proliferation and inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure–activity relationships of triazolo-pyridazine derivatives indicate that specific modifications to the core structure can enhance biological activity. For instance:
Compound | IC50 (µM) | Cell Line |
---|---|---|
12e | 1.06 ± 0.16 | A549 |
12e | 1.23 ± 0.18 | MCF-7 |
12e | 2.73 ± 0.33 | HeLa |
This table illustrates that compounds with specific functional groups or substitutions exhibit varying degrees of cytotoxicity against different cancer cell lines .
Study on c-Met Kinase Inhibitors
In a comprehensive study focusing on triazolo-pyridazine derivatives, researchers synthesized several compounds and evaluated their inhibitory effects on c-Met kinase activity. The study revealed that certain derivatives not only inhibited kinase activity but also showed moderate cytotoxic effects against tumor cell lines. Notably, compound 12e was highlighted for its potent inhibitory action with an IC50 value comparable to established drugs like Foretinib .
Apoptosis Induction
Further investigations into the biological mechanisms revealed that these compounds could induce late apoptosis in A549 cells and cause cell cycle arrest at the G0/G1 phase. This suggests that this compound may play a role in modulating apoptotic pathways in cancer cells .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N9O/c1-23(16(26)14-17-9-18-20-14)11-7-24(8-11)13-6-5-12-19-21-15(25(12)22-13)10-3-2-4-10/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNHPUIEYUPZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=NC=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.